2-Hydrazino-4,7-dimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is a chemical compound with the molecular formula C₉H₁₁N₃S It is a derivative of benzothiazole, characterized by the presence of hydrazino and dimethyl groups on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with appropriate reagents to introduce the hydrazino and dimethyl groups. One common method involves the treatment of 2-mercaptoaniline with acid chlorides, followed by further reactions to introduce the hydrazino group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of amines or other derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Hydrazino-4,7-dimethyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The hydrazino group can form bonds with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole
- 2-Hydrazino-4,6-dimethyl-1,3-benzothiazole
Comparison: Compared to its similar compounds, 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is unique due to the specific positioning of the dimethyl groups on the benzothiazole ring. This positioning can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
Properties
IUPAC Name |
(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-3-4-6(2)8-7(5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZTUCZLBRFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.